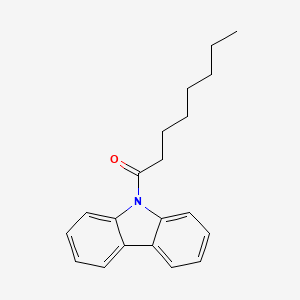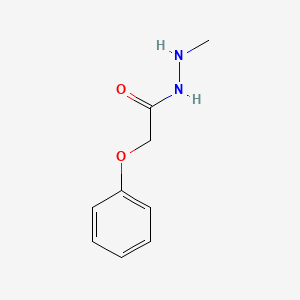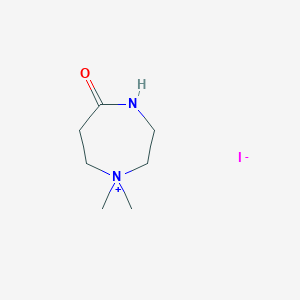
N,N-Dimethyl-alpha-(2-ethylphenylimino)-P-toluidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-alpha-(2-ethylphenylimino)-P-toluidine is a complex organic compound with a unique structure that includes both dimethyl and ethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-alpha-(2-ethylphenylimino)-P-toluidine typically involves the reaction of P-toluidine with 2-ethylbenzaldehyde in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N,N-Dimethyl-alpha-(2-ethylphenylimino)-P-toluidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
N,N-Dimethyl-alpha-(2-ethylphenylimino)-P-toluidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Dimethyl-alpha-(2-ethylphenylimino)-P-toluidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-alpha-(2-methylphenylimino)-P-toluidine
- N,N-Dimethyl-alpha-(2-chlorophenylimino)-P-toluidine
- N,N-Dimethyl-alpha-(2-bromophenylimino)-P-toluidine
Uniqueness
N,N-Dimethyl-alpha-(2-ethylphenylimino)-P-toluidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall effectiveness in various applications.
特性
CAS番号 |
126091-89-2 |
|---|---|
分子式 |
C17H20N2 |
分子量 |
252.35 g/mol |
IUPAC名 |
4-[(2-ethylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H20N2/c1-4-15-7-5-6-8-17(15)18-13-14-9-11-16(12-10-14)19(2)3/h5-13H,4H2,1-3H3 |
InChIキー |
JEFXFJSHHKSJPF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1N=CC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




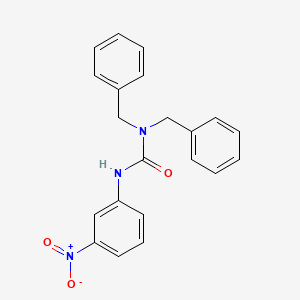


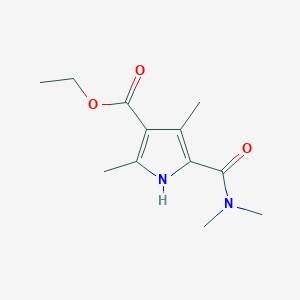
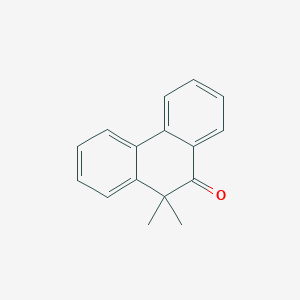

![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
